3-benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane-2,4-dione
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Overview
Description
3-benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane-2,4-dione is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a bicyclo[3.2.0]heptane core, which is a rigid and strained system, making it a valuable scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile. This reaction forms the bicyclo[3.2.0]heptane skeleton.
Introduction of the Azabicyclo Group: The azabicyclo group can be introduced through a nucleophilic substitution reaction, where a nitrogen-containing nucleophile reacts with an appropriate leaving group on the bicyclic core.
Methoxylation: The methoxy group can be introduced through an O-methylation reaction using a methylating agent such as methyl iodide in the presence of a base.
Benzylation: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or benzyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Benzyl chloride with a Lewis acid catalyst, methyl iodide with a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane-2,4-dione has several scientific research applications:
Chemistry: The compound serves as a valuable scaffold for the synthesis of new molecules with potential biological activities. Its rigid and strained structure makes it an interesting target for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes and interactions. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays and drug discovery.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It can be used as a lead compound for the development of new drugs for various diseases.
Industry: The compound can be used in the development of new materials with unique properties. Its rigid structure and functional groups make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 3-benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The bicyclic core provides a rigid framework that can fit into specific binding sites, while the functional groups can form interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane-2,4-dione can be compared with other similar compounds, such as:
3-azabicyclo[3.1.1]heptane-2,4-dione: This compound has a similar bicyclic structure but with a different ring size and substitution pattern. It may have different reactivity and biological activity.
3-benzyl-1-methoxy-3-azabicyclo[3.1.1]heptane: This compound has a similar substitution pattern but with a different ring size. It may have different physical and chemical properties.
3-benzyl-1-methoxy-3-azabicyclo[4.2.0]heptane-2,4-dione: This compound has a larger bicyclic core, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific ring size and substitution pattern, which provide a unique combination of rigidity, reactivity, and biological activity.
Properties
CAS No. |
2680540-33-2 |
---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.3 |
Purity |
95 |
Origin of Product |
United States |
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